Cas no 6127-15-7 (1-(4-Bromo-2-nitrophenyl)propan-2-one)

1-(4-Bromo-2-nitrophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromo-2-nitrophenyl)propan-2-one
- 4-Bromo-2-(2-oxopropyl)-1-nitrobenzene
- 4-bromo-2-nitrophenyl acetone
- DTXSID00618341
- 4-bromo-2-nitrophenylacetone
- 6127-15-7
- AKOS012501701
- SCHEMBL3007205
- DB-310995
- MFCD16660263
- E83764
- FIUOHGYINUTMQZ-UHFFFAOYSA-N
- BS-28981
-
- MDL: MFCD16660263
- Inchi: InChI=1S/C9H8BrNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3
- InChI Key: FIUOHGYINUTMQZ-UHFFFAOYSA-N
- SMILES: CC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Computed Properties
- Exact Mass: 256.96900
- Monoisotopic Mass: 256.96876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.9Ų
- XLogP3: 2.1
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 330.1±27.0 °C at 760 mmHg
- Flash Point: 153.5±23.7 °C
- PSA: 62.89000
- LogP: 3.01200
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-(4-Bromo-2-nitrophenyl)propan-2-one Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Bromo-2-nitrophenyl)propan-2-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(4-Bromo-2-nitrophenyl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B698043-250mg |
1-(4-Bromo-2-nitrophenyl)propan-2-one |
6127-15-7 | 250mg |
$ 75.00 | 2023-04-18 | ||
Ambeed | A714312-100mg |
1-(4-Bromo-2-nitrophenyl)propan-2-one |
6127-15-7 | 98% | 100mg |
$62.0 | 2023-02-28 | |
Ambeed | A714312-5g |
1-(4-Bromo-2-nitrophenyl)propan-2-one |
6127-15-7 | 98% | 5g |
$190.0 | 2025-02-22 | |
1PlusChem | 1P00EC49-250mg |
4-Bromo-2-(2-oxopropyl)-1-nitrobenzene |
6127-15-7 | 98% | 250mg |
$94.00 | 2024-04-22 | |
1PlusChem | 1P00EC49-1g |
4-Bromo-2-(2-oxopropyl)-1-nitrobenzene |
6127-15-7 | 98% | 1g |
$41.00 | 2025-02-27 | |
A2B Chem LLC | AG68089-1g |
1-(4-Bromo-2-nitrophenyl)propan-2-one |
6127-15-7 | 98% | 1g |
$52.00 | 2024-04-19 | |
Aaron | AR00ECCL-250mg |
4-Bromo-2-(2-oxopropyl)-1-nitrobenzene |
6127-15-7 | 98% | 250mg |
$82.00 | 2025-01-24 | |
eNovation Chemicals LLC | Y1225522-5g |
1-(4-Bromo-2-nitrophenyl)propan-2-one |
6127-15-7 | 95% | 5g |
$850 | 2024-06-03 | |
TRC | B698043-500mg |
1-(4-Bromo-2-nitrophenyl)propan-2-one |
6127-15-7 | 500mg |
$ 110.00 | 2023-04-18 | ||
TRC | B698043-100mg |
1-(4-Bromo-2-nitrophenyl)propan-2-one |
6127-15-7 | 100mg |
$ 64.00 | 2023-04-18 |
1-(4-Bromo-2-nitrophenyl)propan-2-one Related Literature
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
Additional information on 1-(4-Bromo-2-nitrophenyl)propan-2-one
Comprehensive Analysis of 1-(4-Bromo-2-nitrophenyl)propan-2-one (CAS No. 6127-15-7): Properties, Applications, and Industry Insights
1-(4-Bromo-2-nitrophenyl)propan-2-one (CAS 6127-15-7), a specialized organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This brominated nitroaromatic ketone derivative serves as a critical intermediate in synthetic chemistry, particularly in the development of heterocyclic compounds and pharmaceutical precursors. Its molecular formula C9H8BrNO3 combines a propan-2-one moiety with a 4-bromo-2-nitrophenyl group, creating versatile reactivity patterns that align with modern green chemistry principles.
Recent studies highlight the compound's role in catalyzed cross-coupling reactions, a trending topic in organic synthesis. Researchers particularly value its bromine substituent for facilitating palladium-catalyzed transformations, addressing frequent search queries about "efficient bromoarene reactions" and "nitro group stability in synthesis". The electron-withdrawing nitro group enhances the compound's utility in nucleophilic aromatic substitution, making it relevant to current discussions about atom-economic processes.
From a commercial perspective, 6127-15-7 finds applications in developing advanced material precursors and bioactive molecules. Analytical data shows its crystalline form exhibits remarkable stability under standard conditions, with melting points ranging 98-102°C—a property frequently queried in chemical characterization forums. The compound's UV-Vis absorption spectrum (λmax ~320 nm) makes it valuable for photochemical studies, connecting to growing interest in light-responsive compounds.
Environmental and handling considerations for 1-(4-Bromo-2-nitrophenyl)propan-2-one reflect industry shifts toward sustainable practices. While not classified as hazardous under standard protocols, its nitroaromatic structure necessitates proper laboratory waste management—a hot topic in ESG-focused chemical production. Chromatographic studies demonstrate excellent separation on reverse-phase HPLC columns, answering common technical questions about purification methods for similar compounds.
Innovative applications continue to emerge, particularly in medicinal chemistry where researchers exploit its dual functional groups for constructing targeted molecular scaffolds. Patent analyses reveal growing use in kinase inhibitor development, correlating with rising searches for "nitrophenyl building blocks". The compound's crystallographic data (monoclinic space group P21/c) provides valuable insights for computational chemistry models, addressing academic interest in structure-property relationships.
Quality control protocols for CAS 6127-15-7 typically involve HPLC purity analysis (>98%) and residual solvent testing, meeting stringent pharmaceutical intermediate standards. These procedures align with industry demands for "high-purity bromo compounds"—a frequently searched term among process chemists. Recent advancements in flow chemistry have demonstrated efficient continuous processing of this material, responding to market needs for scalable synthetic routes.
The compound's spectroscopic fingerprints (notable IR peaks at 1715 cm-1 for carbonyl and 1520 cm-1 for nitro groups) serve as important references for structure elucidation workflows. This data connects with laboratory professionals searching for "nitrophenyl ketone characterization" techniques. Furthermore, its compatibility with microwave-assisted synthesis positions it favorably within high-throughput screening methodologies.
Market intelligence indicates steady demand for 1-(4-Bromo-2-nitrophenyl)propan-2-one across North American and Asian research hubs, particularly for fragment-based drug discovery projects. Regulatory documentation emphasizes proper material safety data compliance, though its handling profile remains comparable to standard laboratory chemicals. The compound's structure-activity relationships continue to inspire publications in organic chemistry journals, making it a recurring subject in scientific literature searches.
Emerging applications in agrochemical research leverage the compound's bioisosteric potential, particularly in designing crop protection agents with improved environmental profiles. This aligns with global trends toward sustainable agriculture solutions. Technical discussions often focus on optimizing selective bromination during synthesis—a process refinement frequently queried in process chemistry forums.
In conclusion, 1-(4-Bromo-2-nitrophenyl)propan-2-one (CAS 6127-15-7) represents a versatile chemical building block with expanding utility across multiple research domains. Its balanced reactivity profile, well-documented physicochemical properties, and relevance to cutting-edge synthesis methodologies ensure continued importance in scientific and industrial contexts. Future developments will likely explore its potential in catalysis and materials science, maintaining its status as a valuable research chemical.
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